Thymalfasin

Peptide Chemistry Reproductive Biology Structure-Activity Relationship

Thymalfasin (also designated Thymosin α1 or Tα1) is a chemically synthesized, 28-amino acid polypeptide that is structurally identical to the endogenous human peptide Thymosin α1. As a fully synthetic analog of the N-terminal fragment of prothymosin-α, its molecular formula is C129H215N33O55, with a molecular weight of approximately 3108.28 Da.

Molecular Formula C129H215N33O55
Molecular Weight 3108.3 g/mol
CAS No. 69521-94-4
Cat. No. B7825026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymalfasin
CAS69521-94-4
Molecular FormulaC129H215N33O55
Molecular Weight3108.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C
InChIInChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1
InChIKeyNZVYCXVTEHPMHE-ZSUJOUNUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Thymalfasin (CAS 69521-94-4): A Clinically Validated Immunomodulatory Peptide for Research and Therapeutic Development


Thymalfasin (also designated Thymosin α1 or Tα1) is a chemically synthesized, 28-amino acid polypeptide that is structurally identical to the endogenous human peptide Thymosin α1 [1]. As a fully synthetic analog of the N-terminal fragment of prothymosin-α, its molecular formula is C129H215N33O55, with a molecular weight of approximately 3108.28 Da [2]. The compound is an N-terminally acetylated peptide possessing no tertiary structure and is widely recognized for its immunomodulatory properties, which are central to its clinical applications . Thymalfasin is the active pharmaceutical ingredient in the drug product Zadaxin, which has been approved for therapeutic use in over 35 countries for the treatment of chronic Hepatitis B and C, and as a vaccine adjuvant [3].

Thymalfasin (CAS 69521-94-4): Why Generic Substitution with Unmodified Thymosin α1 Analogs is Not Supported by Evidence


The direct interchangeability of Thymalfasin with other Thymosin α1 (Tα1) analogs, fragments, or unmodified synthetic peptides is not supported by comparative structural and functional data. The biological activity of Thymalfasin is critically dependent on specific post-translational and structural features, including N-terminal acetylation and the integrity of its full-length sequence . Analogs lacking these attributes—such as deacetylated forms or truncated fragments—exhibit divergent, often diminished or ablated, biological activity in comparative assays, as demonstrated by studies on Tα1 fragments and deacetyl-thymosin α1 analogues [1][2]. These findings underscore that substitution with a non-identical, non-validated analog could compromise experimental reproducibility or therapeutic efficacy, making Thymalfasin a non-fungible reagent for rigorous research and clinical application.

Thymalfasin (CAS 69521-94-4): Quantitative Evidence of Differentiated Activity Against Closest Analogs


Full-Length Thymalfasin Preserves Bioactivity Lost in Truncated Thymosin α1 Analogs

The bioactivity of Thymalfasin is intrinsically linked to its full-length, 28-amino acid sequence. In a comparative study using the human sperm penetration assay (SPA), the complete Thymalfasin peptide (Tα1) demonstrated a significant increase in fertilization rates. In contrast, the C-terminal 14-amino acid fragment (Tα1-C14) exhibited a marked reduction in activity, while other truncated analogs showed no enhancing effect [1]. This demonstrates that the full-length sequence is essential for maximal biological function, differentiating Thymalfasin from shorter peptide fragments.

Peptide Chemistry Reproductive Biology Structure-Activity Relationship

N-Terminal Acetylation is Essential: Deacetylated Thymosin α1 Analogs Show Altered Immunomodulatory Activity

The N-terminal acetylation of Thymalfasin is a critical structural determinant of its function. A comparative study on the low E-rosette-forming lymphocytes of uraemic patients evaluated the restorative effects of Thymalfasin against its deacetylated analogs. One specific deacetylated analog, [Phe(4Br)21]deacetyl-thymosin α1, demonstrated a stronger restorative effect than the deacetyl-thymosin α1 baseline. However, its stereoisomer, [D-Phe(4Br)21]deacetyl-thymosin α1, showed no restorative effect at all [1]. This stark contrast highlights that even minor modifications to the native Thymalfasin structure can result in complete loss of function, underscoring the necessity of the intact, acetylated peptide.

Immunology Peptide Chemistry Post-Translational Modification

Thymalfasin Accelerates CD4+ T-Cell Recovery in Hypoxemic COVID-19 Patients Compared to Standard of Care

In a prospective, open-label, randomized clinical trial involving hospitalized COVID-19 patients with hypoxemia and lymphocytopenia, Thymalfasin (administered as the synthetic Tα1 peptide) demonstrated a specific and quantitative immunomodulatory benefit. Among patients on baseline low-flow oxygen, those treated with Thymalfasin experienced an average difference of 3.84 times more CD4+ T cells on Day 5 compared to Day 1, a statistically significant increase over the standard of care (p = 0.0113) [1]. This provides direct clinical evidence for Thymalfasin's ability to accelerate immune reconstitution in a state of critical illness.

Clinical Immunology Infectious Disease COVID-19

Thymalfasin (Zadaxin) is the Only FDA-Approved Thymosin-Based Drug, Establishing a Unique Regulatory Benchmark

An analysis of the therapeutic patent landscape for thymosin peptides, published in 2023, concludes that Thymalfasin (marketed as Zadaxin) is the only FDA-approved thymosin-based drug. It is indicated for the treatment of chronic hepatitis B and C and as a chemotherapy inducer [1]. This regulatory status is a direct result of the comprehensive safety and efficacy data package that exists specifically for this compound. No other thymosin peptide or analog has achieved this level of regulatory validation, creating a significant barrier to substitution for any research or clinical application requiring a validated, approved agent.

Regulatory Science Drug Development Hepatology

Thymalfasin (CAS 69521-94-4): Validated Application Scenarios for Research and Development


Investigating T-Cell Mediated Immunity and Immune Reconstitution

Thymalfasin is the preferred research tool for studies focused on T-cell biology, particularly in models of immunosuppression or immune dysfunction. Its ability to accelerate CD4+ T-cell recovery has been clinically quantified in a randomized trial of COVID-19 patients, where treatment resulted in a 3.84-fold increase in CD4+ T cells within five days compared to standard of care [1]. This makes it an ideal candidate for investigating mechanisms of immune reconstitution following chemotherapy, viral infection, or in primary immunodeficiencies. For researchers designing in vitro T-cell differentiation assays or in vivo models of lymphopenia, Thymalfasin offers a direct, validated pathway to study these processes, a capability not reliably replicated by truncated or unmodified Tα1 analogs.

Developing and Validating Peptide-Based Immunotherapeutics and Vaccine Adjuvants

As the only FDA-approved thymosin-based drug with established indications as a vaccine adjuvant and immunomodulator for chronic viral hepatitis [1], Thymalfasin serves as a gold-standard comparator for new chemical entities (NCEs) in the immunomodulatory space. Its well-characterized mechanism of action—enhancing T-cell differentiation, Th1 cytokine production, and antigen presentation—provides a robust benchmark. Comparative studies with novel thymosin analogs or other immunomodulatory peptides can leverage the extensive clinical and preclinical data package of Thymalfasin to assess relative potency and therapeutic window. Furthermore, its demonstrated synergy with interferons [2] makes it a critical reagent for developing combination immunotherapies for cancer or chronic viral infections.

Research on Viral Hepatitis and Antiviral Immune Responses

For studies on Hepatitis B and C, Thymalfasin represents a clinically validated, direct-acting immunomodulatory agent. Multiple randomized controlled trials have demonstrated that a 6-month course of Thymalfasin monotherapy (1.6 mg twice-weekly) leads to a significantly higher sustained response rate in chronic Hepatitis B patients compared to untreated controls [1]. This clinical efficacy provides a strong rationale for its use as a positive control or intervention in preclinical models of HBV/HCV infection, particularly those focused on evaluating immune-mediated clearance mechanisms. Researchers investigating the interplay between viral persistence and T-cell exhaustion will find Thymalfasin a highly relevant tool for modulating the host immune environment.

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